{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid
Description
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid (synonyms include CTK7J5269, ZINC66329334, and AKOS015854070 ) is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenyl group via a nitrogen atom. The phenyl group is further connected to an acetic acid moiety through an amino bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and anticancer research . Its molecular formula is C₁₀H₁₀N₄O₂, with a monoisotopic mass of 242.0804 g/mol .
The compound’s synthesis typically involves coupling reactions between 4-(4H-1,2,4-triazol-4-yl)aniline derivatives and chloroacetic acid under basic conditions, analogous to methods described for related triazolyl-acetic acids .
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)5-11-8-1-3-9(4-2-8)14-6-12-13-7-14/h1-4,6-7,11H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXGNXZSUMCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267030 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-25-1 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
(a) Phenoxy vs. Phenylamino Linkages
- [4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid hydrochloride (C₁₀H₁₀ClN₃O₃): Replaces the amino bridge with an ether linkage. Its hydrochloride salt form (monoisotopic mass: 255.0411 g/mol) exhibits higher crystallinity and stability .
- 2-(4-(4H-1,2,4-Triazol-4-yl)phenyl)acetic acid (C₁₀H₉N₃O₂): Lacks the amino linker, directly connecting the phenyl and acetic acid groups. This reduces steric hindrance but may compromise target-binding specificity .
(b) Substituent Variations on the Triazole Ring
- Compound 6g (C₁₉H₁₅N₅O₂S₂): Incorporates a thiophene and benzothiazolemethylthio group on the triazole. This enhances π-π stacking interactions and enzyme inhibition potency (e.g., leukotriene biosynthesis inhibition) but increases molecular weight (M = 417.48 g/mol) and complexity .
- {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (C₁₁H₁₁N₃O₂S): A thioether derivative with a methylphenyl substituent. The sulfur atom improves metabolic stability, while the methyl group enhances hydrophobic interactions .
Pharmacological and Physicochemical Properties
Key Findings :
- The amino bridge in the target compound balances polarity and hydrogen-bonding capacity, making it suitable for HDAC inhibition .
- Phenoxy-linked derivatives (e.g., ) exhibit superior crystallinity due to ionic interactions in hydrochloride salts .
- Bulky substituents (e.g., benzothiazole in 6g) enhance target affinity but reduce solubility, limiting bioavailability .
Biological Activity
{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is a heterocyclic compound characterized by a triazole ring linked to an amino-acetic acid moiety. This unique structure provides the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.24 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 412.1 °C at 760 mmHg |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The triazole ring facilitates hydrogen bonding and dipole interactions, influencing enzyme activity and protein function.
Molecular Interactions
The interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to biological receptors, modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi.
- Case Study : A study evaluated the compound against Mycobacterium tuberculosis and found it less active than standard treatments but still promising for further development .
Anticancer Properties
The compound has been explored for its potential anticancer effects.
- Research Findings : In vitro studies demonstrated that derivatives of triazole compounds showed high anticancer activity against human colon cancer cell lines (HCT116), with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Antifungal Activity
The antifungal activity of the compound has also been assessed.
- Findings : Compounds related to this structure exhibited better antifungal activity compared to standard antifungal agents like bifonazole .
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-(4H-1,2,4-triazol-4-yl)aniline and chloroacetic acid.
- Reaction Conditions : Conducted under basic conditions in aqueous media with sodium hydroxide.
- Purification : The product is purified using recrystallization or chromatography.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Reactants | 4-(4H-1,2,4-triazol-4-yl)aniline + Chloroacetic Acid |
| Conditions | Basic medium (sodium hydroxide), aqueous solution |
| Purification Method | Recrystallization or chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
